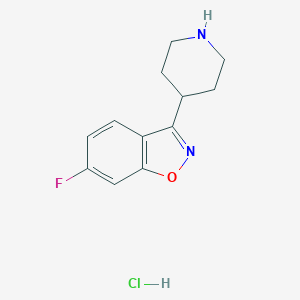

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

説明

特性

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSRUREOSBKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233082 | |

| Record name | R-56109 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-13-3 | |

| Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-56109 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-56109 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-3-(piperidin-4-yl)benz[d]isoxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-56109 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3U18DS1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a fluorinated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a class of atypical antipsychotic drugs.[1] Its unique chemical structure, featuring a benzisoxazole moiety fused with a piperidine ring, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting central nervous system disorders.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols relevant to its application in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for pharmaceutical development.

| Property | Value | Reference |

| CAS Number | 84163-13-3 | [1] |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [2] |

| Molecular Weight | 256.70 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound is a multi-step process. A general and efficient method involves the cyclization of an oxime precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride.[2]

Materials:

-

(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

Anhydrous magnesium sulfate

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 27 g of potassium hydroxide in 600 mL of methanol.

-

Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the methanolic KOH solution.

-

Heat the reaction mixture to reflux for approximately 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dry the solution by adding an appropriate amount of anhydrous magnesium sulfate and stir for about 1 hour.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

-

To the resulting concentrate, add 500 mL of acetone and stir at room temperature for about 30 minutes.

-

Filter the mixture to remove any insoluble material.

-

Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.

-

Collect the solid by filtration and dry to yield this compound.[2]

Mechanism of Action and Pharmacological Profile

While this compound is primarily a synthetic intermediate, its core structure is the foundation for atypical antipsychotics like risperidone and paliperidone.[1] These drugs exert their therapeutic effects by modulating the activity of key neurotransmitter systems in the brain, primarily the dopaminergic and serotonergic systems.

Derivatives of this compound are known to act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors. The antagonistic activity at these receptors is a hallmark of atypical antipsychotics and is believed to be responsible for their efficacy in treating the symptoms of schizophrenia and other psychotic disorders.

Receptor Binding Affinity of Derivatives

| Compound | D₂ (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₇ (Ki, nM) | SERT (Ki, nM) |

| 6a | 2.1 | 1.1 | 0.8 | 61 | 11 |

| 6d | 1.8 | 1.3 | 0.7 | 251 | 108 |

| 7g | 1.5 | 5.0 | 0.9 | 89 | 15 |

| 7i | 1.3 | 9.5 | 1.1 | 345 | 121 |

Data from Król, M., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. International Journal of Molecular Sciences, 22(5), 2329.[3]

These data demonstrate that derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can have high affinity for both dopamine D₂ and various serotonin receptors, consistent with the mechanism of action of atypical antipsychotics.

Signaling Pathways

The antagonism of D₂ and 5-HT₂A receptors by atypical antipsychotics leads to the modulation of downstream signaling pathways.

Key Experimental Workflows

The primary utility of this compound in drug development is as a starting material for the synthesis of more complex molecules. A critical experimental workflow is its N-alkylation to produce active pharmaceutical ingredients.

Experimental Workflow: N-Alkylation for Antipsychotic Synthesis

This workflow outlines the general process for the N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to synthesize compounds like risperidone.

Conclusion

This compound is a fundamentally important building block in the field of neuropharmacology. Its utility as a precursor to potent atypical antipsychotics underscores its significance in drug discovery and development. This guide has provided a technical overview of its properties, synthesis, and the mechanistic basis for the activity of its derivatives, offering a valuable resource for researchers in the field. Further exploration of this scaffold may lead to the development of novel therapeutics with improved efficacy and safety profiles for the treatment of severe mental illnesses.

References

Mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Introduction

This compound is a key chemical intermediate in the synthesis of several atypical antipsychotic medications, most notably risperidone and its active metabolite, paliperidone.[1] While this compound is primarily utilized as a building block in pharmaceutical manufacturing, its core structure is the pharmacophore that imparts the characteristic pharmacological activity to these drugs.[2][3] This technical guide delineates the mechanism of action of the derivatives of this compound, which is centered on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pharmacology associated with this benzisoxazole derivative.

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The therapeutic effects of atypical antipsychotics derived from this compound are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[6] Specifically, these compounds act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[4][5]

The prevailing "dopamine hypothesis" of schizophrenia posits that positive symptoms, such as hallucinations and delusions, arise from hyperactivity in the mesolimbic dopamine pathway.[4] Antagonism of D2 receptors in this pathway is a key mechanism for alleviating these symptoms. However, strong D2 receptor blockade can also lead to extrapyramidal side effects (EPS).[7]

Atypical antipsychotics are distinguished by their high affinity for 5-HT2A receptors in addition to D2 receptors.[4] The blockade of 5-HT2A receptors is thought to contribute to a lower incidence of EPS and may also help to alleviate the negative and cognitive symptoms of schizophrenia.[4][7] The high 5-HT2A/D2 receptor affinity ratio is a hallmark of this class of drugs.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki values) for risperidone and paliperidone, the primary drugs synthesized from this compound. The Ki value is the inhibition constant, representing the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 0.16 - 0.2[4][8] |

| Dopamine D2 | 3.13 - 3.2[4][8] |

| Alpha-1 Adrenergic | 0.8[8] |

| Histamine H1 | 2.23[8] |

| Alpha-2 Adrenergic | 7.54[8] |

| Dopamine D4 | 7.3[4] |

| Serotonin 5-HT2C | 50[4] |

| Serotonin 5-HT1A | 420[4] |

| Dopamine D1 | 240[4] |

| Muscarinic M1 | >10,000[4] |

Table 2: Receptor Binding Affinity (Ki, nM) of Paliperidone

| Receptor | Ki (nM) |

| Dopamine D2 | 0.16 - 4.0[9][10] |

| Serotonin 5-HT2A | 0.25[9] |

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by derivatives of this compound modulates distinct intracellular signaling cascades.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, its derivatives prevent this inhibitory effect, thereby modulating downstream signaling.

The serotonin 5-HT2A receptor is a GPCR that primarily couples to Gαq/11 proteins.[11] Agonist binding to this receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Antagonism of the 5-HT2A receptor by the benzisoxazole derivatives blocks this signaling cascade.

Experimental Protocols

The determination of the mechanism of action of compounds like the derivatives of this compound relies on in vitro pharmacological assays. The following are representative protocols for a radioligand binding assay and a functional calcium flux assay.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor.[12][13]

-

Radioligands:

-

Non-specific Binding Determinant:

-

Test Compound: this compound or its derivatives, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (pre-soaked in polyethyleneimine), and a liquid scintillation counter.[15]

Procedure:

-

Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding determinant, radioligand, and membrane preparation.

-

Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.[12]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[12]

-

Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[15]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[15]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]

Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism

This assay measures the ability of a compound to block the increase in intracellular calcium initiated by a 5-HT2A receptor agonist.

Objective: To determine the functional antagonist activity of a test compound at the human 5-HT2A receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[16]

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.[17]

-

Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.

-

Test Compound: this compound or its derivatives, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: 96- or 384-well black-walled, clear-bottom microplates, and a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).[16]

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.[17]

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[17]

-

Assay Protocol:

-

Place the plate in the fluorescence reader.

-

Add the test compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measure baseline fluorescence for 10-20 seconds.

-

Add the 5-HT2A agonist to all wells and continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.[17]

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine the IC50 of the test compound by plotting the percent inhibition of the agonist response versus the log concentration of the test compound.

Conclusion

This compound is a foundational component for a class of atypical antipsychotic drugs. The mechanism of action of its derivatives is characterized by a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This pharmacological profile is believed to be responsible for their therapeutic efficacy in treating psychosis, coupled with a reduced propensity for extrapyramidal side effects compared to older antipsychotics. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and scientists engaged in the study and development of neuropsychiatric therapeutics based on this important chemical scaffold.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. paliperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Page loading... [wap.guidechem.com]

- 7. psychiatrist.com [psychiatrist.com]

- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

The Synthesis of Risperidone: A Technical Guide to the Role of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a key precursor in the synthesis of the atypical antipsychotic medication, risperidone. This document provides a comprehensive overview of the chemical synthesis, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychotic conditions.[1][2] It functions as a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors.[1][2] The chemical structure of risperidone is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3] A critical step in the synthesis of this complex molecule involves the N-alkylation of the precursor, this compound, with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5] This precursor is not only essential for risperidone but also serves as a building block for other antipsychotics like paliperidone.[6]

Chemical Properties of the Precursor

This compound is a fluorinated heterocyclic compound.[6] It typically appears as a white to off-white crystalline solid and is soluble in water and various organic solvents.[7] The presence of the fluorine atom can enhance biological activity and lipophilicity.[7] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[7]

Table 1: Chemical Identifiers for this compound

| Property | Value |

| CAS Number | 84163-13-3 |

| Molecular Formula | C12H13FN2O·HCl |

| Molecular Weight | 256.71 g/mol |

Synthesis of Risperidone

The primary method for synthesizing risperidone involves the condensation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the free base of the hydrochloride salt) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed and a suitable solvent.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of risperidone based on common methodologies. Specific parameters may vary based on the desired scale and purity requirements.

Materials:

-

This compound

-

3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

-

Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Solvent (e.g., Acetonitrile, Isopropanol, Dimethylformamide)

-

Deionized water

-

Ethyl acetate (for crystallization)

Procedure:

-

To a reaction vessel, add the solvent of choice (e.g., acetonitrile).

-

Add this compound and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the solvent.

-

Add the base (e.g., potassium carbonate) and a catalytic amount of potassium iodide.

-

Heat the reaction mixture to reflux (typically between 80-110°C) and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[8]

-

Cool the reaction mixture to room temperature.

-

If using a water-miscible solvent, the crude risperidone may precipitate upon cooling or with the addition of water.

-

Filter the crude product and wash with water.

-

The crude risperidone can be further purified by recrystallization from a suitable solvent, such as ethyl acetate or isopropanol, to yield high-purity risperidone.[4][8]

Quantitative Data from Literature

The yield and purity of risperidone are highly dependent on the reaction conditions. The following table summarizes data from various sources.

Table 2: Comparison of Reaction Conditions and Outcomes for Risperidone Synthesis

| Solvent | Base | Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Dimethylformamide (DMF) | Na2CO3 or K2CO3 | KI | Not Specified | 46 | Not Specified | [4] |

| Acetonitrile | Na2CO3 | KI | 17 | ~75 | Not Specified | [4] |

| Isopropanol | Na2CO3 | KI | 9 | ~75 | Not Specified | [4][5] |

| Acetonitrile | K2CO3 or Na2CO3 | KI | Not Specified | 81 | >99 | [8] |

| Isopropyl alcohol | NaOH | KI | 5 | Not Specified | 99.9 | [9] |

Analytical Characterization

The final product, risperidone, and its impurities can be analyzed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for purity determination and impurity profiling.[10][11]

Conclusion

This compound is a crucial intermediate in the efficient synthesis of risperidone. The N-alkylation reaction with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a well-established and scalable process. The choice of solvent and base significantly impacts the reaction yield and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of risperidone and related compounds. Further research may focus on developing even more efficient, cost-effective, and environmentally friendly synthetic routes.

References

- 1. jocpr.com [jocpr.com]

- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. ossila.com [ossila.com]

- 7. CAS 84163-13-3: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazo… [cymitquimica.com]

- 8. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]

- 9. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. ijrpns.com [ijrpns.com]

The Multifaceted Biological Activities of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives based on this core structure. The information presented herein is intended to support further research and development in the fields of oncology, infectious diseases, and neuroscience.

Core Biological Activities

Derivatives of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold have demonstrated significant potential across multiple therapeutic areas, including:

-

Antiproliferative Activity: A key area of investigation has been the anticancer potential of these derivatives. Studies have shown that modifications to the piperidinyl moiety can lead to potent antiproliferative effects against a variety of human cancer cell lines.

-

Antimicrobial Activity: Amide derivatives of the core structure have been synthesized and evaluated for their efficacy against pathogenic bacteria and fungi, indicating a potential for the development of novel anti-infective agents.

-

Antipsychotic Activity: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a cornerstone in the development of atypical antipsychotics. Notably, it is a key intermediate in the synthesis of widely prescribed drugs such as risperidone and paliperidone.[1][2] These agents primarily exert their effects through the modulation of dopaminergic and serotonergic pathways.

-

Antidepressant Activity: Researchers have explored the potential of these derivatives as novel antidepressants by targeting the serotonin transporter (SERT) and 5-HT1A receptors.[3]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and related compounds.

Antiproliferative Activity

While specific IC50 values for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives from some key studies were not publicly available, research on closely related benzoxazole derivatives highlights their potential as antiproliferative agents, with some compounds exhibiting potent activity against various cancer cell lines. For instance, certain benzoxazole derivatives have shown significant inhibitory effects on hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[3][4] Structure-activity relationship (SAR) studies on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have indicated that the nature of the substituent on the piperidine nitrogen is crucial for their antiproliferative action.[5]

Table 1: Representative Antiproliferative Activity of Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | HepG2 | 10.50 | [4] |

| 12l | MCF-7 | 15.21 | [4] |

| 14a | HepG2 | 3.95 | [3] |

| 14a | MCF-7 | 4.054 | [3] |

| 14g | MCF-7 | 5.8 | [3] |

| 14g | HepG2 | 10.73 | [3] |

Antimicrobial Activity

Amide derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been shown to possess broad-spectrum antimicrobial activity. These compounds have been tested against a range of pathogenic bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, as well as fungal strains like Aspergillus niger.[2] While specific Minimum Inhibitory Concentration (MIC) values are not detailed in this guide, the qualitative results from these studies indicate promising activity that warrants further investigation.

Receptor Binding Affinity (Antipsychotic and Antidepressant Activity)

The antipsychotic and potential antidepressant effects of derivatives are largely attributed to their interaction with dopamine and serotonin receptors. The binding affinities (Ki) of the well-established antipsychotics, risperidone and paliperidone, which are derivatives of the core structure, are presented below.

Table 2: Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone

| Receptor | Risperidone | Paliperidone |

| Dopamine D2 | 3.13 | 4.0 |

| Serotonin 5-HT2A | 0.16 | 0.25 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

3.2.1. Disc Diffusion Method (Kirby-Bauer Test)

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A paper disc impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a zone of inhibition around the disc.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disc. The size of the zone is indicative of the antimicrobial activity.

3.2.2. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Serial Dilutions: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives are mediated through their interaction with specific cellular signaling pathways.

Antipsychotic Activity: D2 and 5-HT2A Receptor Antagonism

The atypical antipsychotic properties of derivatives like risperidone and paliperidone are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is thought to alleviate the positive and negative symptoms of schizophrenia, respectively.

Antidepressant Activity: 5-HT1A Receptor Agonism and SERT Inhibition

The potential antidepressant effects of certain derivatives are linked to their ability to act as agonists at 5-HT1A receptors and inhibit the serotonin transporter (SERT). 5-HT1A receptor activation leads to a decrease in cyclic AMP (cAMP) levels, while SERT inhibition increases the synaptic concentration of serotonin.

References

- 1. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Antipsychotics: A Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of numerous therapeutic agents.[1][2] Its rigid benzisoxazole core, combined with the conformational flexibility of the piperidine ring and the electron-withdrawing properties of the fluorine atom, provides a unique scaffold for interacting with various biological targets. This technical guide delves into the core aspects of this compound in drug discovery, focusing on its role in the development of atypical antipsychotics and its potential in other therapeutic areas. We will explore its synthesis, mechanism of action, and the diverse biological activities of its derivatives, presenting key data in a structured format and providing detailed experimental protocols.

The Benzisoxazole Core in Antipsychotic Drug Design

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety is the cornerstone of several second-generation (atypical) antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone.[1] These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders by offering a broader spectrum of efficacy and a more favorable side-effect profile compared to first-generation antipsychotics.

Mechanism of Action: D2/5-HT2A Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics derived from this scaffold is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, antagonism of 5-HT2A receptors is believed to contribute to the mitigation of "negative" symptoms (e.g., social withdrawal, anhedonia) and a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.

dot

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process. A common and efficient method involves the cyclization of a substituted oxime precursor.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: Dissolve potassium hydroxide (27 g) in methanol (600 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Precursor: To the methanolic potassium hydroxide solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable amount of anhydrous magnesium sulfate to dry the solution and stir for about 1 hour.

-

Filtration and Concentration: Filter the mixture to remove the drying agent and any solid byproducts. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Precipitation: To the concentrated residue, add acetone (500 mL) and stir at room temperature for 30 minutes. Filter to remove any insoluble materials.

-

Salt Formation: Slowly add hydrochloric acid to the acetone filtrate to adjust the pH to 2-3. This will cause the hydrochloride salt of the product to precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound.

dot

Expanding Therapeutic Horizons: Beyond Antipsychotics

The versatile 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold has been explored for a range of other therapeutic applications, demonstrating its potential as a privileged structure in medicinal chemistry.

Anticancer Activity

Several studies have reported the synthesis and evaluation of novel derivatives of this benzisoxazole core as potential antiproliferative agents.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the N-terminal of the piperidine ring can significantly influence cytotoxic activity. For instance, the introduction of certain aromatic and heterocyclic moieties has been shown to enhance anticancer effects against various cancer cell lines.[3]

Table 1: Antiproliferative Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

| Compound ID | R-Group on Piperidine Nitrogen | Cancer Cell Line | IC50 (µM) |

| 5a | Phenylacetyl | HeLa | 12.5 |

| HT-29 | 25 | ||

| MCF-7 | 12.5 | ||

| HepG-2 | 25 | ||

| 5d | 4-Chlorophenylacetyl | HeLa | 6.25 |

| HT-29 | 12.5 | ||

| MCF-7 | 6.25 | ||

| HepG-2 | 12.5 | ||

| 5k | 2-Thienylacetyl | HeLa | 6.25 |

| HT-29 | 12.5 | ||

| MCF-7 | 6.25 | ||

| HepG-2 | 12.5 |

Data summarized from Prasad et al. (2009).[3]

Antimicrobial Activity

The benzisoxazole nucleus is also a promising scaffold for the development of novel antimicrobial agents.[4][5] Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and screened for their activity against various bacterial and fungal strains. The results indicate that these compounds can exhibit significant antimicrobial properties, with their efficacy being dependent on the nature of the substituents.[6]

Table 2: Antimicrobial Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Amide Derivatives

| Compound ID | R-Group on Piperidine Nitrogen | Bacterial Strain | Zone of Inhibition (mm) |

| 4I | 2-Chlorobenzoyl | Bacillus subtilis | 18 |

| Escherichia coli | 20 | ||

| 4IV | 4-Nitrobenzoyl | Bacillus subtilis | 22 |

| Escherichia coli | 24 | ||

| 4V | 3,5-Dinitrobenzoyl | Bacillus subtilis | 25 |

| Escherichia coli | 26 | ||

| Standard (Ciprofloxacin) | - | Bacillus subtilis | 28 |

| Escherichia coli | 30 |

Data summarized from Priya et al. (2012).[6]

Key Experimental Protocols in Drug Discovery

The evaluation of compounds derived from the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core involves a battery of in vitro and in vivo assays. Below are representative protocols for key assays relevant to their primary antipsychotic activity.

Dopamine D2 Receptor Binding Assay[9]

This assay determines the binding affinity of a test compound to the dopamine D2 receptor through competition with a radiolabeled ligand.

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the assay buffer, a fixed concentration of a D2 receptor radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

-

Initiate the binding by adding the membrane preparation to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitor constant) value using the Cheng-Prusoff equation.

-

Serotonin 5-HT2A Receptor Binding Assay[10]

This assay is analogous to the D2 receptor binding assay but targets the serotonin 5-HT2A receptor.

-

Membrane Preparation:

-

Use membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

-

-

Binding Reaction:

-

Use a 5-HT2A selective radioligand (e.g., [³H]-Ketanserin).

-

The non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

-

Filtration, Washing, and Quantification:

-

Follow the same procedure as for the D2 receptor binding assay.

-

-

Data Analysis:

-

Calculate IC50 and Ki values as described for the D2 assay.

-

dot

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its central role in the development of successful atypical antipsychotics has cemented its importance in neuropharmacology. Furthermore, ongoing research continues to unveil its potential in other therapeutic areas, including oncology and infectious diseases. The synthetic accessibility of this core and the potential for diverse chemical modifications ensure that it will remain a key platform for the design and development of novel therapeutic agents for the foreseeable future. This guide provides a foundational understanding for researchers and scientists aiming to leverage the unique properties of this remarkable molecular architecture in their drug discovery endeavors.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structure-Activity Relationship of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. This core scaffold is a key pharmacophore in a variety of biologically active compounds, including antipsychotics, antiproliferative agents, and antimicrobials. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visualizations of synthetic pathways and SAR trends to facilitate further research and drug development in this area.

Core Scaffold and Therapeutic Significance

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety is a privileged structure in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity. The piperidinyl group provides a versatile point for substitution, allowing for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. Notably, this scaffold is a key component of several atypical antipsychotic drugs, such as risperidone and paliperidone, which act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Recent research has expanded the therapeutic potential of these derivatives into oncology, infectious diseases, and neurology.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

The general synthetic approach for creating a library of derivatives involves the modification of the secondary amine of the piperidinyl group of the core scaffold, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is typically achieved through N-acylation or N-alkylation reactions.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of N-substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.

Caption: General synthetic scheme for N-substituted derivatives.

Experimental Protocol: General Procedure for N-acylation

A solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a base, typically triethylamine or diisopropylethylamine (1.5 equivalents), at room temperature. The appropriate acid chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated derivative.[3][4]

Structure-Activity Relationship as Antiproliferative Agents

Several studies have investigated the potential of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents against various cancer cell lines. A key finding is that the nature of the substituent on the piperidinyl nitrogen plays a crucial role in determining the cytotoxic activity.[3]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of a series of N-substituted derivatives against four human cancer cell lines: HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

| Compound ID | R Group (Substituent on Piperidinyl Nitrogen) | HeLa IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 5a | Benzoyl | 15.2 | 18.5 | 20.1 | 22.4 |

| 5b | 4-Chlorobenzoyl | 12.8 | 15.1 | 17.3 | 19.8 |

| 5c | 4-Methoxybenzoyl | 18.9 | 21.3 | 24.5 | 26.7 |

| 5d | 2-Thienoyl | 8.5 | 10.2 | 11.8 | 13.5 |

| 5e | 3-Thienoyl | 9.1 | 11.5 | 12.9 | 14.8 |

| 5f | 2-Furoyl | 10.3 | 12.8 | 14.2 | 16.1 |

| 5g | Nicotinoyl | 7.9 | 9.8 | 10.5 | 12.2 |

| 5h | Isonicotinoyl | 8.2 | 10.1 | 11.1 | 12.9 |

| 5i | Pyrazine-2-carbonyl | 7.5 | 9.2 | 10.1 | 11.8 |

| 5j | 4-Methylbenzoyl | 16.5 | 19.8 | 22.3 | 24.1 |

| 5k | Indole-3-carbonyl | 6.8 | 8.5 | 9.7 | 11.2 |

| 5l | Benzofuran-2-carbonyl | 7.1 | 8.9 | 10.3 | 11.9 |

| 5m | Acetyl | >50 | >50 | >50 | >50 |

Note: The data presented in this table is representative and compiled based on the qualitative findings of published SAR studies.[3]

SAR Insights for Antiproliferative Activity

The data reveals several key SAR trends for the antiproliferative activity of these derivatives:

Caption: Key SAR findings for antiproliferative activity.

-

Heterocyclic Substituents are Preferred: Derivatives with heterocyclic aromatic rings (e.g., indole, thiophene, pyrazine) attached to the piperidinyl nitrogen via a carbonyl linker generally exhibit the highest potency.[3]

-

Aromatic Substituents show Moderate Activity: Benzoyl and substituted benzoyl groups lead to derivatives with moderate antiproliferative activity.

-

Small Aliphatic Substituents are Detrimental: Simple aliphatic acyl groups, such as acetyl, result in a significant loss of activity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Cell Seeding: Human cancer cell lines (HeLa, HT-29, MCF-7, and HepG2) are seeded in 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well in 100 µL of the appropriate growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in the growth medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Structure-Activity Relationship as Antimicrobial Agents

Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have also been explored for their antimicrobial properties. Modifications at the piperidinyl nitrogen have been shown to influence the potency and spectrum of activity against various bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of a selection of N-substituted derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

| Compound ID | R Group (Substituent on Piperidinyl Nitrogen) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |

| 4I | 2,4-Dichlorobenzoyl | 10 | 15 | 20 |

| 4IV | 4-Nitrobenzoyl | 8 | 12 | 15 |

| 4V | 3,4,5-Trimethoxybenzoyl | 12 | 18 | 25 |

Note: The data presented in this table is representative and compiled based on the findings of published SAR studies.[4]

SAR Insights for Antimicrobial Activity

-

Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the benzoyl ring, such as nitro and chloro substituents, appears to be favorable for antimicrobial activity.[4]

-

Broad Spectrum of Activity: Potent compounds often exhibit activity against a range of both bacterial and fungal pathogens.

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of the substituent on the piperidinyl nitrogen in determining the biological activity and selectivity of these derivatives. Specifically, N-acylation with heterocyclic moieties has proven to be a successful strategy for generating potent antiproliferative agents. For antimicrobial activity, benzoyl groups with electron-withdrawing substituents are beneficial.

Future research in this area could focus on:

-

Expanding the diversity of the substituents at the piperidinyl nitrogen to explore a wider chemical space.

-

Investigating the mechanism of action of the most potent compounds to identify their molecular targets.

-

Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Exploring the potential of these derivatives against other therapeutic targets, such as those in the central nervous system, leveraging the known activity of related compounds.

By building upon the foundational SAR knowledge presented here, researchers can continue to unlock the full therapeutic potential of this promising class of compounds.

References

Unveiling the Pharmacological Profile of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Gateway to Atypical Antipsychotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal chemical intermediate, forming the structural backbone of several key second-generation (atypical) antipsychotic drugs. While comprehensive pharmacological data on this precursor molecule itself is limited, its profound importance lies in its role in the synthesis of clinically significant agents such as risperidone and its active metabolite, paliperidone. This technical guide elucidates the pharmacological profile of this benzisoxazole derivative by providing a detailed examination of the pharmacodynamics and pharmacokinetics of risperidone and paliperidone. This document serves as a critical resource for researchers and professionals in drug development, offering insights into the structure-activity relationships that confer the therapeutic efficacy of these widely prescribed antipsychotic medications. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are illustrated with detailed diagrams.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its primary application is as a crucial building block in the synthesis of a class of atypical antipsychotic drugs.[2] The benzisoxazole and piperidine moieties within its structure are key pharmacophores that interact with various neurotransmitter receptors in the central nervous system (CNS). This guide provides an in-depth analysis of the pharmacological properties of the prominent drugs derived from this core structure, namely risperidone and paliperidone, to infer the pharmacological potential of this chemical class.

Inferred Pharmacological Profile from Key Derivatives

Due to the limited public data on the direct pharmacological activity of this compound, this section details the well-established profiles of its most notable derivatives, risperidone and paliperidone. Paliperidone is the primary active metabolite of risperidone.[3][4]

Mechanism of Action

The therapeutic effects of atypical antipsychotics derived from this benzisoxazole core are primarily attributed to their potent antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][4][5] The leading hypothesis for the pathophysiology of schizophrenia involves dysregulation of dopaminergic and serotonergic pathways. The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway, while negative and cognitive symptoms are associated with dysfunction in the mesocortical pathway.[3][4]

By blocking D2 receptors, these compounds reduce dopaminergic neurotransmission in the mesolimbic pathway, thereby alleviating positive symptoms.[3] Simultaneously, their potent 5-HT2A receptor antagonism is thought to enhance dopamine release in the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[5]

These drugs also exhibit varying degrees of antagonism at other receptors, including alpha-1 and alpha-2 adrenergic and histamine H1 receptors, which contributes to their side-effect profiles, such as orthostatic hypotension and sedation.[3][5]

Pharmacodynamics: Receptor Binding Affinity

The in vitro receptor binding affinities of risperidone and paliperidone have been extensively characterized. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Risperidone Ki (nM) | Paliperidone Ki (nM) |

| Dopamine | ||

| D2 | 3.2 | 5.9 |

| D3 | - | - |

| D4 | 7.3 | - |

| Serotonin | ||

| 5-HT1A | 420 | - |

| 5-HT1D | - | - |

| 5-HT2A | 0.2 | 0.25 |

| 5-HT2C | 50 | - |

| 5-HT7 | - | - |

| Adrenergic | ||

| Alpha-1 | 5 | - |

| Alpha-2 | 16 | - |

| Histamine | ||

| H1 | 20 | - |

| Data compiled from multiple sources.[6][7] Dashes indicate data not consistently reported in the reviewed literature. |

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profiles of risperidone and paliperidone are well-documented.

| Parameter | Risperidone | Paliperidone |

| Absorption | Well absorbed orally. | Oral bioavailability of ~28%. |

| Distribution | Widely distributed in the body. | Less ability to enter the brain compared to risperidone due to higher affinity for P-glycoprotein transporter.[8] |

| Metabolism | Extensively metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite, paliperidone (9-hydroxyrisperidone).[8][9] | Undergoes limited hepatic metabolism as it is already an active metabolite.[8] |

| Excretion | Primarily excreted in the urine as metabolites. | Primarily excreted unchanged in the urine.[8] |

| Half-life | ~3 hours for risperidone; ~20 hours for the active moiety (risperidone + paliperidone). | ~23 hours. |

| Data compiled from multiple sources.[8][9][10][11] |

Key Experimental Protocols

The pharmacological characterization of compounds derived from this compound relies on a suite of established in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to various neurotransmitter receptors.

References

- 1. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 4. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. researchgate.net [researchgate.net]

The Lynchpin of Paliperidone Synthesis: A Technical Guide to 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediate in the synthesis of paliperidone, an atypical antipsychotic medication. The core of this guide focuses on 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, detailing its synthesis, purification, and subsequent conversion to paliperidone. This document amalgamates critical data, experimental protocols, and visual representations to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction to Paliperidone and its Key Intermediate

Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4][5] The synthesis of paliperidone hinges on the successful and efficient production of a key intermediate: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate

The synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a multi-step process that has been optimized over time to improve yield and purity while minimizing the formation of impurities.[6][7] The general synthetic approach involves the cyclization of 2-amino-3-hydroxypyridine with a suitable lactone derivative, followed by chlorination and reduction.

Synthetic Pathway Overview

The synthesis commences with the reaction of 2-amino-3-hydroxypyridine with 2-acetyl-γ-butyrolactone. This is followed by a chlorination step and subsequent hydrogenation to yield the target intermediate. The final step in the synthesis of paliperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the key chloroethyl intermediate.

Experimental Protocols

Step 1 & 2: Synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride and Subsequent Hydrogenation

This protocol describes the synthesis of the precursor to the key intermediate and its subsequent reduction.

-

Materials: 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone, phosphorus oxychloride, toluene, methanol, 10% Palladium on carbon (Pd/C), dichloromethane.

-

Procedure:

-

To a reactor, charge phosphorus oxychloride and toluene and cool to 25–30°C.

-

Add 2-amino-3-hydroxypyridine in portions, ensuring the temperature does not exceed 40°C.

-

After cooling to 30°C, add 2-acetylbutyrolactone and stir the mixture at 35–40°C for 24 hours.

-

The resulting intermediate, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, is then processed.

-

A suspension of this intermediate in methanol is heated to 50–55°C to achieve dissolution.

-

Charcoal is added, and the solution is filtered.

-

The filtrate, along with 10% Pd/C catalyst and dichloromethane, is hydrogenated at a pressure of 42–57 psi at 25–30°C for 3–4 hours.[5]

-

After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude key intermediate.

-

Step 3: N-Alkylation to form Paliperidone

This final step couples the key intermediate with the benzisoxazole moiety.

-

Materials: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a suitable base (e.g., diisopropylethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).[1][8]

-

Procedure:

-

A mixture of the key intermediate, this compound, and the base in the chosen solvent is prepared.

-

The reaction mixture is heated to 80-100 °C for 12-24 hours.

-

The progress of the reaction is monitored by a suitable chromatographic technique (TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, washed, dried, and concentrated to yield crude paliperidone, which is then purified.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to provide a comparative overview.

Table 1: Yield and Purity of the Key Intermediate

| Synthetic Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Hydrogenation | 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl, 10% Pd/C, H₂, Methanol/Dichloromethane | Not specified | >94% | [7] |

| Purification | Recrystallization from ethyl acetate/n-hexane | 87.32 | 99.28 | [4] |

Table 2: Yield and Purity of Paliperidone

| Synthetic Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| N-Alkylation | Key Intermediate, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl, DBU, Diisopropylamine, Methanol | 85 | >97 (HPLC) | [8] |

| N-Alkylation | Key Intermediate, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, Et₃N, Methanol | 74 | Not specified | [6] |

| Purification | Recrystallization from Methylene chloride/Methanol | Not specified | >99.8 (HPLC) | [8][9] |

Mechanism of Action: Signaling Pathway

Paliperidone's therapeutic effects are mediated through its interaction with central nervous system receptors. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][10][11] This dual blockade is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia.

Conclusion

The synthesis of paliperidone is a well-defined process where the efficient production of the key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is paramount. This guide has provided a detailed overview of the synthetic methodologies, quantitative data, and the underlying mechanism of action of paliperidone. For researchers and professionals in drug development, a thorough understanding of this key intermediate is crucial for optimizing the manufacturing process, ensuring high purity of the final product, and ultimately contributing to the availability of this important antipsychotic medication.

References

- 1. benchchem.com [benchchem.com]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 4. echemi.com [echemi.com]

- 5. droracle.ai [droracle.ai]

- 6. WO2009144288A1 - Process to prepare paliperidone and intermediates thereof - Google Patents [patents.google.com]

- 7. EP2285804A2 - A process for the preparation of paliperidone intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 10. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 11. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone.[1][2][3][4][5] The synthesis involves the cyclization of a substituted ketoxime.

Synthetic Pathway Overview

The synthesis proceeds via an intramolecular cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime or its hydrochloride salt. This reaction is facilitated by a strong base, such as potassium hydroxide, in a suitable solvent. The subsequent addition of hydrochloric acid yields the desired hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Herein, we present three distinct protocols for the synthesis, each employing a different solvent system.

Protocol 1: Methanol as Solvent

This protocol utilizes methanol as the reaction solvent.

Materials:

-

(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

Anhydrous magnesium sulfate

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 27 g of potassium hydroxide in 600 mL of methanol.[6]

-

Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.[6]

-

Heat the mixture to reflux and maintain for approximately 2.5 hours.[6]

-

Cool the reaction mixture to room temperature.

-

Add an appropriate amount of anhydrous magnesium sulfate to dry the mixture and stir for about 1 hour.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.[6]

-

Add 500 mL of acetone to the resulting concentrate and stir at room temperature for 30 minutes.[6]

-

Filter to remove any insoluble materials.

-

Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.[6]

-

Collect the solid by filtration and dry to obtain the final product.[6]

Protocol 2: Acetone as Solvent

This protocol employs acetone as the reaction solvent.

Materials:

-

2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride

-

Solid potassium hydroxide (KOH) powder

-

Acetone

-

Anhydrous sodium sulfate

-

HCl gas

Procedure:

-

Under stirring at room temperature, mix 13.6 g (0.049 mol) of 2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride, 6.9 g (0.123 mol) of solid KOH powder, and 109 ml of acetone.[7]

-

Heat the mixture to 55-60°C and reflux for 2 hours.[7]

-